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Compound of Interest

Compound Name:
4-(5-Butyl-1,3-dioxan-2-

yl)benzonitrile

Cat. No.: B1332157 Get Quote

An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Introduction
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a complex organic molecule featuring a central 1,3-

dioxane ring linking a butyl group and a cyanophenyl group. This unique structure positions it

as a valuable intermediate and building block in various fields of chemical synthesis, including

medicinal chemistry and materials science. The benzonitrile moiety is a common

pharmacophore and a precursor to other functional groups, while the substituted dioxane ring

can introduce specific stereochemistry and conformational rigidity. This guide provides a

comprehensive overview of its identifiers, physicochemical properties, a detailed synthetic

pathway, and potential applications for professionals in research and development.

Compound Identification and Properties
Precise identification is critical for regulatory compliance, procurement, and scientific

documentation. 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is identified by several key numbers

and notations. It is important to note that different CAS numbers may refer to the mixture of

stereoisomers or a specific isomer, such as the trans configuration.
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Identifier Value Source

Primary CAS Number 74800-54-7
AbacipharmTech,

BLDpharm[1][2]

CAS Number (trans-isomer) 74240-65-6
U.S. Environmental Protection

Agency[3]

IUPAC Name
4-(5-butyl-1,3-dioxan-2-

yl)benzonitrile
PubChem[4]

Molecular Formula C₁₅H₁₉NO₂ PubChem[4]

InChI

InChI=1S/C15H19NO2/c1-2-3-

4-13-10-17-15(18-11-13)14-7-

5-12(9-16)6-8-14/h5-

8,13,15H,2-4,10-11H2,1H3

PubChem[4]

InChIKey
ZCZHIMLDHBRGMF-

UHFFFAOYSA-N
PubChem[4]

Canonical SMILES
CCCCC1COC(OC1)C2=CC=C

(C=C2)C#N
PubChem[4]

Synonyms

4-(trans-5-Butyl-1,3-dioxan-2-

yl)benzonitrile, 4-(5-Butyl-[1]

[4]dioxan-2-yl)-benzonitrile

PubChem, U.S. Environmental

Protection Agency[3][4]

Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and

potential applications.
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Property Value Source

Molar Mass 245.32 g/mol PubChem[4]

Monoisotopic Mass 245.141578849 Da PubChem[4]

Appearance Powder (predicted)
Sigma-Aldrich (for analogous

compounds)

XlogP 3.3 PubChem[4]

Hydrogen Bond Donor Count 0 PubChem[4]

Hydrogen Bond Acceptor

Count
3 PubChem[4]

Synthesis and Mechanism
The synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is not extensively detailed in readily

available literature. However, a logical and efficient synthetic route can be designed based on

fundamental organic chemistry principles, specifically the formation of an acetal from an

aldehyde and a diol.

Retrosynthetic Analysis
A retrosynthetic approach reveals that the target molecule can be disconnected at the acetal

carbon-oxygen bonds. This points to two key precursors: 4-formylbenzonitrile (also known as 4-

cyanobenzaldehyde) and 2-butylpropane-1,3-diol.
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4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Acetal Disconnection

Precursors

 

4-Formylbenzonitrile 2-Butylpropane-1,3-diol

Click to download full resolution via product page

Retrosynthetic analysis of the target molecule.

Precursor Synthesis: 2-Butylpropane-1,3-diol
The diol precursor, 2-butylpropane-1,3-diol, can be synthesized via a base-catalyzed aldol

condensation between valeraldehyde (pentanal) and formaldehyde, followed by a reduction

step. This is analogous to established methods for producing similar 2,2-dialkyl-1,3-

propanediols.[5]

Step 1: Aldol Condensation Valeraldehyde reacts with formaldehyde in the presence of a base

(e.g., NaOH) to form an intermediate aldol adduct.

Step 2: Cannizzaro-type Reduction In the presence of excess formaldehyde and a strong base,

the intermediate aldehyde is reduced to the corresponding primary alcohol, while formaldehyde

is oxidized to formate. This crossed Cannizzaro reaction is a classic method for this type of

transformation.

Final Synthetic Step: Acetal Formation
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The core of the synthesis involves the acid-catalyzed reaction between 4-formylbenzonitrile

and 2-butylpropane-1,3-diol to form the 1,3-dioxane ring. This reaction is typically performed

with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), and involves

the removal of water to drive the equilibrium towards the product.

Precursors

4-Formylbenzonitrile

+ 
 H⁺ (cat.) 

 - H₂O

2-Butylpropane-1,3-diol

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Click to download full resolution via product page

Forward synthesis workflow via acetal formation.

Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic synthesis

methodologies for acetal formation.

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, add 4-formylbenzonitrile (1.0 eq), 2-butylpropane-1,3-diol (1.1 eq), and a suitable

solvent such as toluene.

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be

azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting

aldehyde is consumed.

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially

with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst,

followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. The resulting crude product can be purified

by column chromatography on silica gel or by recrystallization to yield the pure 4-(5-Butyl-
1,3-dioxan-2-yl)benzonitrile.

Potential Applications in Research and Drug
Development
While specific applications for this molecule are not widely documented, its structural

components suggest significant potential in several areas:

Medicinal Chemistry: The benzonitrile group is a versatile functional group in drug design. It

can act as a bioisostere for other groups, participate in hydrogen bonding, and serve as a

synthetic handle for creating more complex derivatives.[6] The overall lipophilicity and shape

conferred by the butyl-dioxane portion can be tuned to optimize binding affinity and

pharmacokinetic properties of a lead compound.

Materials Science: Compounds with rigid cores and polar terminal groups, such as the

cyanophenyl group, are foundational to the development of liquid crystals. The specific

stereochemistry of the dioxane ring (cis/trans isomers) can significantly influence the

mesophase properties and ordering of such materials.

Intermediate for Novel Scaffolds: This molecule can serve as a protected form of 4-

formylbenzonitrile. The dioxane acetal is stable under many reaction conditions but can be

readily removed with aqueous acid, revealing the aldehyde for further transformations. This

protecting group strategy is fundamental in multi-step organic synthesis.

Expected Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. Based on the molecule's

structure, the following spectral characteristics are expected:

¹H NMR: Signals would be expected in the aromatic region (7.5-7.8 ppm) for the protons on

the benzonitrile ring, a singlet for the acetal proton (~5.5-6.0 ppm), multiplets for the protons

on the dioxane ring (3.5-4.5 ppm), and signals in the aliphatic region (0.8-1.6 ppm) for the

butyl chain protons.
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¹³C NMR: Characteristic peaks would include the nitrile carbon (~118 ppm), the quaternary

aromatic carbon attached to the nitrile (~112 ppm), other aromatic carbons (128-135 ppm),

the acetal carbon (~100 ppm), carbons of the dioxane ring (~70 ppm), and the carbons of the

butyl chain (14-35 ppm).

IR Spectroscopy: Key absorption bands would be observed for the C≡N stretch (~2230

cm⁻¹), C-O stretches of the acetal (~1100-1200 cm⁻¹), aromatic C=C stretching, and

aliphatic C-H stretching.

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 245.14. High-

resolution mass spectrometry (HRMS) should confirm the elemental composition of

C₁₅H₁₉NO₂.

Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided from notifications

to the European Chemicals Agency (ECHA), this compound is associated with the following

hazard:

H413: May cause long-lasting harmful effects to aquatic life.[4]

Precautionary Measures: Users should employ standard laboratory safety practices, including

the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Handling should occur in a well-ventilated area or a chemical fume hood. Avoid release to the

environment and dispose of the chemical in accordance with local, state, and federal

regulations.[4]

Conclusion
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a compound with significant untapped potential. Its

synthesis is achievable through well-established organic reactions, making it an accessible

building block for advanced applications. For researchers in drug discovery, the molecule offers

a unique scaffold combining a versatile benzonitrile moiety with a tunable lipophilic dioxane

group. In materials science, it presents possibilities for the development of novel liquid crystals

and other functional materials. This guide provides the foundational technical knowledge

necessary for scientists to procure, synthesize, and effectively utilize this compound in their

research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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